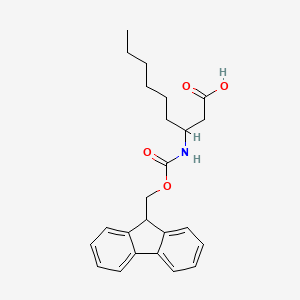

N-Fmoc-(+/-)-3-aminononanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-2-3-4-5-10-17(15-23(26)27)25-24(28)29-16-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,17,22H,2-5,10,15-16H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVRSYCVENJXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of N-Fmoc-(+/-)-3-Aminononanoic Acid

Executive Summary

This technical guide details the robust synthesis and protection of N-Fmoc-(+/-)-3-aminononanoic acid (

The protocol outlined below utilizes the Rodionov Reaction , a scalable, one-pot condensation of aldehydes with malonic acid and ammonia, to generate the racemic

Key Technical Challenges Addressed:

-

Amphiphilicity: The C9 alkyl chain creates "soap-like" zwitterionic intermediates that complicate aqueous workups.

-

Solubility: Optimization of solvent systems (Dioxane/Water) to maintain homogeneity during Fmoc protection.

-

Purity: Elimination of

-unsaturated acid by-products (3-nonenoic acid).

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary modules: the construction of the carbon-nitrogen skeleton and the orthogonal protection of the amine.

-

Disconnection A (Protection): The N-Fmoc group is installed last to allow for bulk synthesis of the stable amino acid intermediate.

-

Disconnection B (C-N Bond Formation): The

-amino acid core is synthesized via the Rodionov reaction.[1] This method is superior to Arndt-Eistert homologation for this specific target because it avoids diazomethane and uses inexpensive aliphatic aldehydes.

Reaction Scheme:

-

Condensation: Heptanal + Malonic Acid +

-

Protection: 3-Aminononanoic acid + Fmoc-OSu

N-Fmoc-3-aminononanoic acid.

Figure 1: Retrosynthetic logic flow from commercially available heptanal to the protected

Module 1: Synthesis of (+/-)-3-Aminononanoic Acid

Objective: Synthesis of the racemic

Mechanistic Insight

The Rodionov reaction proceeds through a Knoevenagel condensation between the aldehyde and malonic acid to form an

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Quantity (Example) | Role |

| Heptanal | 114.19 | 1.0 | 11.4 g (100 mmol) | Electrophile (C7 precursor) |

| Malonic Acid | 104.06 | 1.0 | 10.4 g (100 mmol) | C2 Donor / Nucleophile |

| Ammonium Acetate | 77.08 | 2.0 | 15.4 g (200 mmol) | Ammonia Source |

| Ethanol (Abs.) | - | Solvent | 100 mL | Reaction Medium |

Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Malonic Acid (1.0 equiv) and Ammonium Acetate (2.0 equiv) to Ethanol. Stir until dissolved.

-

Addition: Add Heptanal (1.0 equiv) to the mixture. The solution may become slightly cloudy.

-

Reflux: Heat the mixture to reflux (

) for 8–12 hours.-

Checkpoint: Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1). Ninhydrin stain will show the product as a purple spot; the aldehyde will be UV active but Ninhydrin negative.

-

-

Precipitation (Critical Step):

-

Cool the reaction mixture to room temperature.

-

A white precipitate (the zwitterionic amino acid) often forms.

-

If no precipitate forms (common with long chains like C9), concentrate the ethanol to approx. 20% volume under reduced pressure.

-

Add cold acetone (50 mL) to induce precipitation of the amino acid while keeping non-polar byproducts (unsaturated acids) in solution.

-

-

Filtration: Filter the white solid. Wash with cold acetone (

) and diethyl ether ( -

Drying: Dry the solid in vacuo.

-

Yield Expectation: 40–55%.

-

Physical State: White powder.

-

Module 2: N-Fmoc Protection

Objective: Orthogonal protection of the

Mechanistic Insight

The amino group attacks the carbonyl of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). We use Fmoc-OSu instead of Fmoc-Cl because Fmoc-Cl is highly reactive and can lead to the formation of "Fmoc-dipeptides" (where the product amino acid reacts with another molecule of itself) and oligomers.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Quantity | Role |

| 3-Aminononanoic Acid | 173.25 | 1.0 | 8.66 g (50 mmol) | Substrate |

| Fmoc-OSu | 337.33 | 1.1 | 18.55 g (55 mmol) | Protecting Group |

| 84.01 | 2.5 | 10.5 g (125 mmol) | Base (pH control) | |

| Water/Dioxane | - | 1:1 v/v | 150 mL | Solvent System |

Protocol

-

Solubilization: In a 500 mL RBF, dissolve

in water (75 mL). Add the 3-aminononanoic acid.-

Note: The amino acid will dissolve as the sodium salt. If the solution is cloudy due to the lipophilic C9 chain, add the Dioxane (75 mL) now to aid solubility.

-

-

Reaction: Cool the solution to

in an ice bath. -

Addition: Add Fmoc-OSu (1.1 equiv) slowly as a solution in a small amount of Dioxane (or solid if finely powdered).

-

Stirring: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

pH Check: Ensure pH remains

.[5] If it drops, add more

-

-

Workup (Separation):

-

Dilute with water (100 mL).

-

Wash the basic aqueous layer with Ethyl Acetate (

) to remove unreacted Fmoc-OSu and non-polar impurities. Discard the organic layer.

-

-

Acidification:

-

Cool the aqueous layer to

. -

Carefully acidify to pH 2–3 using 1N HCl or 10% citric acid.

-

Observation: The product, N-Fmoc-3-aminononanoic acid, will precipitate as a white solid or oil out.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

). -

Drying: Combine organic layers, wash with Brine, dry over anhydrous

, and concentrate in vacuo. -

Purification:

-

If the product is an oil, induce crystallization using Hexane/Ethyl Acetate.

-

Alternatively, purify via Flash Column Chromatography (SiO2, Hexane:EtOAc with 1% Acetic Acid).

-

Analytical Characterization

To validate the synthesis, the following analytical signals should be confirmed.

Table 1: Expected Analytical Data

| Technique | Parameter | Expected Signal / Value |

| ESI-MS | Molecular Ion | |

| Fmoc Region | 7.30–7.80 ppm (8H, m, aromatic), 4.2–4.5 ppm (3H, m, fluorenyl CH + CH2) | |

| ~3.9–4.1 ppm (1H, multiplet, chiral center) | ||

| ~2.5 ppm (2H, multiplet, adjacent to COOH) | ||

| Alkyl Chain | 1.2–1.5 ppm (broad methylene envelope), 0.88 ppm (terminal methyl) |

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield in Step 1 | Incomplete decarboxylation or Michael addition. | Ensure vigorous reflux. Use Glacial Acetic Acid as solvent instead of Ethanol (requires higher temp, but often faster). |

| Product is "Sticky" / Oil | Long alkyl chain (C9) prevents crystallization. | Do not rely on precipitation. Evaporate EtOH, dissolve residue in dilute HCl, wash with ether, then lyophilize. |

| Fmoc-OSu insoluble | Dioxane ratio too low. | Increase Dioxane:Water ratio to 2:1. Ensure Fmoc-OSu is dissolved in Dioxane before addition. |

| Emulsion during Workup | Amphiphilic nature of product. | Use Brine to break emulsions. Add a small amount of MeOH to the organic layer if necessary. |

References

-

Rodionov Reaction Mechanism & Scope

- Rodionov, V. M. (1926). "Über die Synthese von -Aminosäuren". Berichte der deutschen chemischen Gesellschaft.

-

Source:

-

Synthesis of

-Amino Acids from Aldehydes:-

Gellman, S. H., et al. (2004).[3] "Synthesis of

-Amino Acids and Their Incorporation into Polypeptides". Organic Letters. -

Source:

-

-

Enzymatic Resolution of Rodionov Products (Relevant for Enantiopurity)

- Soloshonok, V. A., et al. (2002). "Biocatalytic resolution of -amino acids". Tetrahedron: Asymmetry.

-

Source:

-

Fmoc Protection Protocols

- Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids". International Journal of Peptide and Protein Research.

-

Source:

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

chemical properties of N-Fmoc-3-aminononanoic acid

Executive Summary

N-Fmoc-3-aminononanoic acid (Fmoc-β³-hAla(C6) or Fmoc-3-Ana) is a lipophilic

This structural modification confers two critical properties to the resulting peptides: proteolytic stability (resistance to enzymatic degradation) and the ability to fold into distinct secondary structures, such as the 14-helix , which are inaccessible to natural peptides. It serves as a hydrophobic building block in drug discovery, particularly for antimicrobial peptides and amphipathic helix mimetics.

Physicochemical Profile

The following data characterizes the racemic mixture and pure enantiomers typically used in Solid-Phase Peptide Synthesis (SPPS).

| Property | Specification |

| Chemical Name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid |

| Common Name | N-Fmoc-3-aminononanoic acid |

| CAS Number | 1335041-93-4 (racemate); 102653-40-7 (free acid base) |

| Molecular Formula | |

| Molecular Weight | 395.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, NMP, DCM, DMSO; Insoluble in water |

| pKa (COOH) | ~4.5 (slightly higher than |

| Lipophilicity | High (due to |

Structural Analysis

The molecule consists of a 9-carbon backbone.[1] In the context of

-

-Position (C2): Methylene group (

-

-Position (C3): Chiral center bearing the Fmoc-protected amine and the hexyl tail (

-

Implication: The extra backbone carbon increases the degrees of freedom, requiring specific constraints (like the hexyl side chain) to induce stable folding.

Chemical Reactivity & Synthesis

Synthesis Route

The synthesis of N-Fmoc-3-aminononanoic acid typically follows the Arndt-Eistert homologation of the corresponding

Mechanistic Pathway (Arndt-Eistert)

-

Activation: Fmoc-

-amino acid is converted to a mixed anhydride. -

Diazotization: Reaction with diazomethane yields a diazoketone intermediate.

-

Wolff Rearrangement: Silver (Ag(I)) or light-catalyzed rearrangement in the presence of water generates the

-amino acid with one additional backbone carbon.

Stability[2][3][4][5][6]

-

Fmoc Group: Stable to acid (TFA); labile to bases (piperidine, DBU).

-

Carboxylic Acid: Stable; requires activation (e.g., HATU/DIC) for coupling.[2]

-

Side Chain: The saturated hexyl chain is chemically inert under standard SPPS conditions, making it compatible with all standard deprotection cocktails.

Solid-Phase Peptide Synthesis (SPPS) Protocol[2]

Integrating

Experimental Workflow: Coupling Cycle

Reagents:

-

Resin: Wang or Rink Amide (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt.

-

Base: DIEA (Diisopropylethylamine).

Step-by-Step Protocol:

-

Swelling: Swell resin in DCM for 30 min, then wash with DMF.

-

Deprotection (Pre-cycle): Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation:

-

Dissolve N-Fmoc-3-aminononanoic acid (3.0 eq) in DMF.

-

Add HATU (2.9 eq) and DIEA (6.0 eq).

-

Critical: Pre-activate for 1–2 minutes only to minimize racemization, though

-amino acids are generally more resistant to oxazolone-mediated racemization than

-

-

Coupling:

-

Add activated solution to resin.

-

Reaction Time: 2–4 hours (Standard

-AAs take 45-60 min; -

Optimization: Double coupling is recommended for sequences >10 residues.

-

-

Monitoring: Use the Kaiser test (ninhydrin). Note that some

-amines react more slowly with ninhydrin; the Chloranil test is a suitable alternative for secondary amines or difficult sequences. -

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Cycle Logic

Caption: Standard SPPS cycle optimized for beta-amino acids, emphasizing extended coupling times and rigorous monitoring.

Applications in Drug Discovery[5]

Proteolytic Stability

Peptides containing N-Fmoc-3-aminononanoic acid residues exhibit extended half-lives in plasma. The unique

Secondary Structure Formation (Foldamers)

-peptides have a strong propensity to form stable helices. The specific substitution pattern of 3-aminononanoic acid (-

Mechanism: The gauche interaction between the

and -

Utility: This structure mimics the

-helix of natural proteins but with different pitch and side-chain display, useful for disrupting protein-protein interactions (PPIs).

Antimicrobial Peptides (AMPs)

The hexyl side chain of 3-aminononanoic acid is highly hydrophobic. When alternating with cationic

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at +2°C to +8°C. Keep desiccated.

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Disposal: Dispose of as hazardous chemical waste (halogen-free organic solvent stream).

References

-

Seebach, D., et al. (1996).[3] "Beta-peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

-

Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link

-

ChemicalBook. (2024). "N-Fmoc-3-aminononanoic acid Product Description & CAS." Link

-

Squarix. (2024). "3-aminononanoic acid hydrochloride Properties." Link

-

ResearchGate. (2019). "Structural Analysis of Beta-Amino Acid Biosynthesis (Cremimycin)." Biochemistry. Link

Sources

Technical Guide: Structural Analysis & Characterization of N-Fmoc-(+/-)-3-Aminononanoic Acid

Executive Summary

N-Fmoc-3-aminononanoic acid (Fmoc-β3-hAla(C6)-OH) represents a critical class of

This guide provides a rigorous structural analysis framework for the racemic mixture (+/-), focusing on the three critical quality attributes (CQAs): Identity (NMR/MS), Chemical Purity (RP-HPLC), and Stereochemical Composition (Chiral HPLC).

Part 1: Molecular Architecture & Synthetic Context

Before analysis, one must understand the structural connectivity that dictates the spectral properties.

Structural Components[1][2]

-

N-Fmoc Moiety: The fluorenylmethyloxycarbonyl group provides UV chromophores (absorbance at 214, 265, and 301 nm) and distinct aromatic NMR signals. It renders the molecule lipophilic and acid-stable but base-labile (cleaved by piperidine).

-

The

-Core (C3-Amine): The amine is positioned at Carbon-3. This creates a specific spin system in NMR: an amide proton coupled to the C3-H, which is further coupled to the C2-methylene protons (diastereotopic) and the C4-methylene of the tail. -

The Nonanoic Tail: A six-carbon alkyl chain extending from the chiral center. This adds significant hydrophobicity, requiring specific solvent choices (e.g., DMSO-

or CDCl

The Chiral Challenge

As a racemic mixture (+/-), the substance contains equal amounts of the (

Part 2: Spectroscopic Verification (Identity)

Nuclear Magnetic Resonance (NMR) Strategy

To validate the structure, we utilize 1H-NMR (400 MHz+) and 13C-NMR . The solvent of choice is DMSO-

Key Diagnostic Signals (1H NMR in DMSO-

):

| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integral | Structural Logic |

| Amide | 7.20 – 7.40 | Doublet ( | 1H | Coupled to C3-methine. Disappears with | |

| Fmoc | Aromatic | 7.30 – 7.90 | Multiplets | 8H | Characteristic Fmoc pattern (pseudo-triplets/doublets). |

| Fmoc | 4.20 – 4.35 | Doublet/Multiplet | 2H | Diastereotopic protons near the chiral center. | |

| Fmoc | Fluorenyl | 4.15 – 4.25 | Triplet | 1H | Bridgehead proton. |

| Core | 3.80 – 4.00 | Multiplet | 1H | The chiral center. Shielded relative to | |

| Core | 2.30 – 2.45 | Multiplet/dd | 2H | Adjacent to carboxylic acid. Diastereotopic. | |

| Tail | Terminal | 0.85 | Triplet | 3H | End of the nonanoic chain. |

Critical Analysis Point: In

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode is the standard.

-

Parent Ion:

expected at -

Fragmentation: High collision energy (CID) typically cleaves the Fmoc group.

-

Loss of Dibenzofulvene: A characteristic neutral loss of 178 Da, or observation of the dibenzofulvene carbocation at

179.

-

DOT Diagram: MS Fragmentation Logic

Caption: ESI-MS fragmentation pathway identifying the Fmoc protective group and the amino acid core.

Part 3: Chromatographic Profiling (Purity)

Chemical Purity (RP-HPLC)

The lipophilic nonanoic tail requires a gradient with high organic strength.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, -

Mobile Phase A: 0.1% TFA in Water (Acidic pH ensures protonation of carboxylic acid, improving peak shape).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

-

Gradient: 40% B to 95% B over 15 minutes. (Starting high %B is necessary due to the C9 chain).

Chiral Resolution (Chiral HPLC)

Separating the (+/-) enantiomers is the most technically demanding step. Standard C18 columns cannot distinguish them. We employ Polysaccharide-based Chiral Stationary Phases (CSPs) .[1][2]

-

Mechanism: The Fmoc group interacts via

- -

Recommended Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

-

Mode: Normal Phase (Hexane/IPA) is traditional, but Polar Organic Mode (Acetonitrile/MeOH/TFA) often yields sharper peaks for Fmoc-amino acids.

DOT Diagram: Analytical Workflow

Caption: Integrated analytical workflow for structural and purity validation.

Part 4: Experimental Protocols

Protocol A: High-Resolution NMR Characterization

-

Objective: Definitive structural assignment and rotamer check.

-

Materials: 10 mg Sample, 0.6 mL DMSO-

(99.9% D), 5mm NMR Tube.

-

Dissolution: Dissolve sample completely. If cloudy, sonicate for 30 seconds. (Cloudiness indicates aggregation, common in long-chain

-amino acids). -

Acquisition: Run standard 1H (64 scans) and 13C (1024 scans).

-

TOCSY (Optional): If the

-protons (C2) and

Protocol B: Chiral Separation Method (Normal Phase)

-

Objective: Determine Enantiomeric Excess (ee) of the (+/-) mixture.

-

Column: Chiralpak AD-H (

mm, 5 -

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Temperature: 25°C.

-

Detection: UV @ 265 nm (Fmoc max).[2]

-

Expected Result: Two peaks with 1:1 area ratio for the racemic mixture.

-

Note: If resolution is poor (

), lower the IPA content to 5% or switch to Chiralcel OD-H.

-

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Fmoc stability and cleavage conditions).

-

Seebach, D., et al. (2004). "

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link -

Phenomenex Application Guide. "Chiral Separation of Fmoc-Amino Acids." (Technical notes on polysaccharide column selection). Link

-

Sigma-Aldrich. "Product Specification: Fmoc-beta-amino acids." (For physical property comparison). Link

-

BroadPharm.

-isomer vs

Sources

Comprehensive Characterization Guide: Racemic N-Fmoc-3-aminononanoic Acid

This guide details the technical characterization of racemic N-Fmoc-3-aminononanoic acid (CAS: 1335041-93-4), a critical building block for

Executive Summary

N-Fmoc-3-aminononanoic acid is a lipophilic

| Compound Attribute | Detail |

| IUPAC Name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid |

| Common Name | Fmoc- |

| CAS Number | 1335041-93-4 (Racemate); 102653-40-7 (Free acid parent) |

| Molecular Formula | |

| Molecular Weight | 395.50 g/mol |

| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Insoluble in Water |

Synthesis Context & Impurity Profile

Understanding the synthetic origin is prerequisite to effective characterization. Racemic 3-aminononanoic acid is typically synthesized via a modified Knoevenagel condensation (Rodionov reaction) followed by Fmoc protection.

-

Precursors: Heptanal + Malonic Acid + Ammonium Acetate.

-

Mechanism: Condensation yields the

-amino acid directly. -

Critical Impurities:

- -Unsaturated Acid: Result of ammonia elimination (des-amino impurity).

-

Dipeptides: Formed during Fmoc protection if carboxyl activation occurs.

-

Fmoc-

-Alanine: If

Physicochemical Characterization Protocols

Structural Confirmation (NMR Spectroscopy)

The NMR spectrum of a

Protocol: Dissolve 10 mg sample in 0.6 mL DMSO-

Expected

- 12.1 ppm (s, 1H): Carboxylic acid -OH (Broad, exchangeable).

- 7.89 – 7.28 ppm (m, 8H): Fmoc aromatic protons.

- 7.15 ppm (d, J=8.5 Hz, 1H): Carbamate -NH (Doublet confirms secondary amine).

-

4.25 – 4.15 ppm (m, 3H): Fmoc -CH

-

3.90 ppm (m, 1H): C3-H (Chiral center). The multiplet pattern is complex due to coupling with C2-H

-

2.45 – 2.30 ppm (m, 2H): C2-H

- 1.45 – 1.20 ppm (m, 10H): C4-C8 Methylene envelope.

- 0.86 ppm (t, J=7.0 Hz, 3H): Terminal Methyl (C9).

Mass Spectrometry (ESI-MS)

Method: Direct infusion or LC-MS (ESI+).

-

Target Ion:

Da; -

Fragmentations: Loss of Fmoc group often yields a fragment at

(free amino acid) or -

Caution: Avoid basic mobile phases (e.g., high pH ammonium bicarbonate) which can induce in-situ Fmoc deprotection, leading to false "free amine" signals.

Chiral Analysis & Resolution

This is the most critical step for a racemic starting material. Standard C18 columns cannot distinguish the enantiomers.

Chiral HPLC Method Development

Stationary Phase Selection: Immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are superior for Fmoc-protected amino acids due to

Recommended Column: Chiralpak IA/ID or Lux Cellulose-2 (

Mobile Phase Screening:

-

Mode 1 (Normal Phase): Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Pros: High resolution, low backpressure.

-

Cons: Solubility issues for long-chain fatty amino acids.

-

-

Mode 2 (Polar Organic): Acetonitrile : Methanol : Acetic Acid (95 : 5 : 0.1).

-

Pros: Excellent solubility for C9 chain.

-

Optimization: If peaks tail, add 0.1% TFA.

-

Data Interpretation: Since the sample is racemic, you expect two peaks with area ratio ~50:50 .

-

Peak 1: (S)-Enantiomer (typically elutes first on Amylose columns, but must be verified with a standard).

-

Peak 2: (R)-Enantiomer.[1]

-

Resolution (

): Must be

Calculation of Enantiomeric Excess (ee)

For process development (if resolving):

Workflow Visualization (DOT Diagram)

The following diagram illustrates the decision logic for characterizing the racemic material and preparing it for synthesis.

Caption: Logical workflow for the validation of racemic N-Fmoc-3-aminononanoic acid, prioritizing chemical purity before chiral method development.

Handling & Stability

-

Storage: Store at

to -

Fmoc Sensitivity: The Fmoc group is base-labile. Avoid contact with primary/secondary amines (e.g., piperidine) or strong inorganic bases during handling.

-

Solvent Compatibility: Stable in acidic mobile phases (0.1% TFA). Degradation (dibenzofulvene release) occurs rapidly in DMSO if left for >24 hours at room temperature; prepare NMR samples immediately before analysis.

References

-

Chemical Identity: N-Fmoc-(+/-)-3-aminononanoic acid. CAS 1335041-93-4.[2]

- -Amino Acids: Rodionov, V. M.

-

Chiral Separation: Phenomenex. "Chiral HPLC Separation of Fmoc-Amino Acids using Lux Polysaccharide Columns."

-

Fmoc Characterization: "Analytical Techniques for Confirming Fmoc Group Attachment." BenchChem Technical Notes.

-

General Properties: "3-aminononanoic acid (CAS 102653-40-7) Physical Properties."

Sources

role of beta-amino acids in peptide structure

Structural Fundamentals: The -Backbone Shift

The defining feature of a

Nomenclature and Substitution

-

-Amino Acid:

-

-Amino Acid:

-

-Substitution: Side chain (

-

-Substitution: Side chain (

-

Cyclic Constraints: Incorporating the

bond into a ring (e.g., ACHC, ACPC) rigidly enforces specific torsion angles.

-

-Substitution: Side chain (

The Foldamer Helices

Unlike

| Feature | 14-Helix | 12-Helix |

| H-Bond Direction | Backward ( | Forward ( |

| Ring Size | 14 atoms | 12 atoms |

| Residues per Turn | ~3.0 | ~2.5 |

| Stabilizing Residues | Acyclic | Cyclic residues (e.g., trans-ACPC), |

| Dipole Moment | Macrodipole builds up (similar to | Macrodipole is minimized |

Physicochemical Properties & Pharmacokinetics

Proteolytic Stability (The "Stealth" Effect)

The primary advantage of

-

Mechanism: The nucleophilic attack on the carbonyl carbon is sterically and electronically hindered; the tetrahedral intermediate cannot form or be stabilized effectively.

-

Result: Half-lives in serum are extended from minutes (

-peptides) to days or weeks (

Metabolic Stability

Experimental Workflows: Synthesis & Characterization

Protocol: Solid Phase Peptide Synthesis (SPPS) of -Peptides

Synthesis of

Reagents:

-

Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to prevent aggregation).

-

Coupling: HATU or HOAt/DIC (preferred over HBTU/HCTU).

-

Base: DIEA (Diisopropylethylamine).

Step-by-Step Methodology:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min).[2] Wash -

Coupling (Critical Step):

-

Dissolve Fmoc-

-AA (3-4 eq) and HATU (3-4 eq) in DMF. -

Add DIEA (6-8 eq).

-

Incubate with resin for 60–120 minutes (vs. 30 min for

-AAs). -

Self-Validation: Perform a Chloranil Test (more sensitive for secondary amines/aggregates) or Kaiser Test. If positive, proceed to Step 4.

-

-

Double Coupling: If the test is positive, repeat the coupling step with fresh reagents.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Cleavage: Treat with TFA/TIPS/H2O (95:2.5:2.[4]5) for 2–3 hours.

Characterization: Circular Dichroism (CD) Signatures

CD is the rapid screening tool for secondary structure verification.

| Structure | Minima (nm) | Maxima (nm) | Notes |

| 14-Helix | ~214 nm | ~198 nm | Resembles |

| 12-Helix | ~220 nm | ~205 nm | Distinctive positive band at 205 nm is diagnostic. |

| Aggregated Bundle | ~205 nm (Min) | - | Ratio of |

Visualization of Structural Logic

The following diagram illustrates the divergent pathways of

Caption: Decision tree for

Therapeutic Applications

Inhibition of Protein-Protein Interactions (PPIs)

-

Case Study (p53/MDM2): A

-peptide mimic of the p53 N-terminal helix binds to MDM2, inhibiting the interaction that leads to p53 degradation in cancer cells. The 14-helix aligns side chains (residues

Antimicrobial Peptides (AMPs)

Magainin-mimetic

-

Design: Amphiphilic 14-helices with cationic residues on one face and hydrophobic residues on the other.

-

Advantage: Resistant to bacterial proteases, reducing the likelihood of resistance development.

References

-

Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a -

Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., Huang, X., Barchi, J. J., & Gellman, S. H. (1997). Residue-based control of helix shape in

-peptide oligomers. Nature. Link -

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Peptides: From structure to function.[1][5] Chemical Reviews. Link -

Pomerantz, W. C., Grygiel, T. L., & Gellman, S. H. (2008).

-peptides.[6] Organic Letters. Link -

Lee, M. R., Raguse, T. L., Schinnerl, M., Pomerantz, W. C., Wang, X., Wipf, P., & Gellman, S. H. (2007). Origins of the high 14-helix propensity of cyclohexyl-rigidified residues in

-peptides.[1] Organic Letters. Link

Sources

- 1. Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejbiotechnology.info [ejbiotechnology.info]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystallographic characterization of 12-helical secondary structure in β-peptides containing side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

N-Fmoc-3-aminononanoic acid for peptidomimetic library synthesis

Technical Guide: N-Fmoc-3-aminononanoic Acid for Peptidomimetic Library Synthesis

Executive Summary

This technical guide details the application of N-Fmoc-3-aminononanoic acid (Fmoc-3-ANA), a lipophilic

Chemical Profile & Structural Significance[1][2][3][4]

N-Fmoc-3-aminononanoic acid is a

-

IUPAC Name: 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid

-

CAS Number: 1335041-93-4 (Racemic Fmoc derivative); 102653-40-7 (Free acid parent)

-

Molecular Formula:

[1][2] -

Molecular Weight: 395.5 g/mol [2]

-

Structural Class:

-amino acid (Side chain = Hexyl,

Mechanistic Role in Peptidomimetics:

-

Foldamer Induction:

-amino acids are known to induce stable secondary structures, such as the 14-helix (requires 3 residues per turn) or 12-helix , which are distinct from the -

Proteolytic Stability: The additional methylene group (

) in the backbone prevents recognition by standard proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life of the resulting library members. -

Natural Product Origin: The 3-aminononanoic acid moiety is the starter unit for the biosynthesis of Cremimycin , a macrolactam antibiotic, validating its biological relevance and stability.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for specific enantiomers ((R) or (S)) to control helical handedness. The standard route is the Arndt-Eistert Homologation of the corresponding

Figure 1: Arndt-Eistert homologation pathway to convert the

Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating N-Fmoc-3-aminononanoic acid requires modified SPPS protocols due to the steric hindrance of the

A. Resin Selection

-

Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin or Rink Amide MBHA .

-

Loading: Low loading (0.3 – 0.5 mmol/g) is crucial to prevent aggregation, as

-peptides can form inter-chain aggregates more readily than

B. Coupling Reagents

Standard DIC/HOBt coupling is often insufficient.

-

Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .

-

Base: DIPEA (Diisopropylethylamine).[3]

-

Stoichiometry: 3 eq. Amino Acid : 2.9 eq. HATU : 6 eq. DIPEA.

C. Step-by-Step Workflow

-

Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection:

-

20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if Asp is present).

-

2 x 10 min cycles. Note:

-amino acids deprotect slower than

-

-

Washing: DMF (5x), DCM (3x), DMF (3x).

-

Coupling (The Critical Step):

-

Dissolve Fmoc-3-aminononanoic acid, HATU, and HOAt in minimal DMF.

-

Add DIPEA immediately before adding to resin.

-

Reaction Time: 2 to 4 hours (Standard amino acids take 45 min).

-

Monitoring: Use the Chloranil Test (for secondary amines) or standard Kaiser test. If positive, re-couple using PyBOP or symmetric anhydride method.

-

-

Capping: Acetic anhydride/Pyridine (1:1) in DMF to terminate unreacted chains.

D. Troubleshooting Aggregation

If the library involves sequential

-

Solution: Use "Magic Mixture" solvents (DCM:DMF:NMP 1:1:1) or elevate temperature to 50°C (microwave-assisted SPPS) during coupling.

Figure 2: SPPS decision tree for difficult

Library Design Strategy

When designing a peptidomimetic library with N-Fmoc-3-aminononanoic acid, the goal is often to disrupt native protein interactions or penetrate cell membranes.

| Design Parameter | Strategy | Rationale |

| Positioning | In a 14-helix (typical for | |

| Diversity | Mix with | Creating |

| Solubility | Flanking with Lys/Arg | The hexyl side chain is highly hydrophobic. Flanking the residue with cationic amino acids (Lys, Arg) is essential to maintain aqueous solubility of the library members. |

| Targeting | Membrane Anchoring | Use 3-aminononanoic acid at the N- or C-terminus to act as a "lipid tail mimic," facilitating membrane insertion or targeting GPCR transmembrane domains. |

References

-

Structure & CAS Verification: N-Fmoc-(+/-)-3-aminononanoic acid. CAS: 1335041-93-4.[2] Available from and .

-

Biosynthetic Origin: Amblard, M., et al. "Functional and Structural Analyses of the Split-Dehydratase Domain in the Biosynthesis of Macrolactam Polyketide Cremimycin." Biochemistry, 2019.[4] Link.

- Peptidomimetic Protocols: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

-

SPPS of Beta-Peptides: "Solid-Phase Peptide Synthesis Methods: Complete Guide." Biovera Research. Link.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS 1335041-93-4 | N-Fmoc-(+/-)-3-aminononanoic acid, - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 3. biomatik.com [biomatik.com]

- 4. Functional and Structural Analyses of the Split-Dehydratase Domain in the Biosynthesis of Macrolactam Polyketide Cremimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

incorporating N-Fmoc-3-aminononanoic acid in solid-phase peptide synthesis

Topic: Incorporating N-Fmoc-3-aminononanoic acid in solid-phase peptide synthesis Content Type: Application Note & Protocol

Executive Summary

N-Fmoc-3-aminononanoic acid (Fmoc-3-Ana) is a lipophilic

Pre-Synthesis Strategy & Causality[1]

The Hydrophobic Challenge

3-aminononanoic acid possesses a hexyl side chain at the

Strategic Mitigation:

-

Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g), such as ChemMatrix® or Tentagel , which swell better in both polar and non-polar solvents compared to standard polystyrene.[1]

-

Solvent Engineering: Standard DMF may be insufficient.[1] A binary solvent system of DMF/DCM (1:1) or NMP is required to solvate the lipophilic side chain and maintain the swollen state of the resin.

The Reactivity Challenge

While the amino group of 3-Ana is a primary amine, its position on the

-

Coupling of Fmoc-3-Ana: The activation of the carboxyl group is generally straightforward, but the bulky side chain can slow down acylation of the resin-bound amine.

-

Coupling onto Fmoc-3-Ana: This is the bottleneck.[1] Once Fmoc-3-Ana is deprotected, the exposed

-amine is sterically hindered by the adjacent hexyl group and the resin matrix.[1] Standard coupling times must be extended.

Detailed Experimental Protocol

Reagents and Preparation

-

Coupling Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1] Note: HATU/HOAt is preferred over HBTU/HOBt for sterically demanding

-amino acids.[1] -

Base : DIEA (N,N-Diisopropylethylamine).[1]

-

Solvents : Anhydrous DMF, DCM, and NMP.

Step-by-Step Workflow

Step 1: Resin Swelling & Preparation

The resin must be fully solvated to expose reactive sites.[1]

-

Weigh resin (e.g., Rink Amide ChemMatrix, 0.1 mmol scale).

-

Wash with DCM (3 x 5 mL) to expand the polymeric core.[1]

-

Swell in DCM/DMF (1:1) for 30 minutes. Reasoning: The DCM component ensures maximum swelling of polystyrene-based cores, while DMF prepares the environment for polar reactions.

Step 2: Coupling of Fmoc-3-Aminononanoic Acid

This step attaches the

-

Activation :

-

Dissolve Fmoc-3-Ana (3.0 equivalents relative to resin loading) in minimal NMP or DMF/DCM (1:1).[1]

-

Add HATU (2.9 eq) and HOAt (3.0 eq).[1]

-

Add DIEA (6.0 eq) immediately prior to addition to resin.[1]

-

Pre-activation time: 1–2 minutes.[1] Do not exceed 5 minutes to avoid racemization (though less prone in

-amino acids, it prevents side reactions like guanidinylation).[1]

-

-

Reaction :

-

Add the activated mixture to the resin.

-

Agitate for 2 hours at room temperature.

-

Critical Check: Perform a Kaiser Test . If blue (positive), re-couple using fresh reagents for another 2 hours.

-

Step 3: Deprotection of Fmoc-3-Ana

Removing the Fmoc group reveals the

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Optimization: For sequences prone to aspartimide formation or aggregation, use 20% Piperidine + 0.1 M HOBt or DBU/Piperidine mixtures (though DBU is aggressive).

-

-

Extensive Wash: DMF (5 x 3 min) followed by DCM (3 x 3 min).[1] Reasoning: Complete removal of piperidine is crucial to prevent adduct formation during the next activation.

Step 4: Coupling the Next Residue onto 3-Ana

This is the critical failure point. The

-

Reagent Choice : Use HATU/HOAt or TIC/Oxyma (Triisopropylcarbodiimide/Oxyma Pure).[1]

-

Stoichiometry : Increase to 4–5 equivalents of the incoming Fmoc-amino acid.

-

Conditions :

Step 5: Capping (Optional but Recommended)

To prevent deletion sequences if the reaction is incomplete.[1]

Visualization: Process Flow Logic

The following diagram illustrates the decision matrix and workflow for incorporating this difficult residue.

Caption: Workflow for incorporating Fmoc-3-aminononanoic acid, highlighting critical decision points (yellow diamonds) and high-risk coupling steps (red/green).

Quantitative Data Summary

| Parameter | Standard AA Coupling | Fmoc-3-Ana Coupling | Coupling onto 3-Ana |

| Equivalents | 3.0 eq | 3.0 eq | 4.0 – 5.0 eq |

| Coupling Reagent | HBTU or DIC/HOBt | HATU/HOAt | HATU/HOAt or PyAOP |

| Solvent System | DMF | DMF/DCM (1:[1]1) or NMP | DMF/NMP |

| Reaction Time | 45 – 60 min | 2 hours | 2 x 2 hours (Double Couple) |

| Monitoring | Kaiser Test | Kaiser Test | Micro-cleavage / Chloranil |

| Risk Factor | Low | Medium (Sterics) | High (Nucleophilicity) |

Troubleshooting & Quality Control

"Difficult Sequence" Aggregation

If the resin beads appear clumped or do not swell after the 3-Ana coupling:

-

Cause:

-sheet or helical secondary structure formation induced by the hydrophobic chain.[1] -

Solution: Add pseudoproline dipeptides in subsequent steps if possible, or use "Magic Mixture" solvents (DCM/DMF/NMP + 1% Triton X-100 + 2M Ethylene Carbonate) for the deprotection and coupling steps immediately following 3-Ana [1].[1]

Incomplete Coupling (Deletion Sequences)

If HPLC analysis shows a peak corresponding to [Target Mass - (Next AA)]:

-

Cause: The

-amine of 3-Ana failed to react with the incoming amino acid.[1] -

Solution: Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) for the subsequent coupling.[1] PyAOP is a phosphonium salt analog of HATU and is often superior for hindered amines [2].

References

-

Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.[1] MilliporeSigma Application Notes.[1] Link

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link

-

University of California, Irvine (Nowick Lab). Standard practices for Fmoc-based solid-phase peptide synthesis.[1]Link

-

Altabioscience. Fmoc Amino Acids for SPPS.Link

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[1]Link

Sources

manual vs. automated synthesis of peptides with 3-aminononanoic acid

Application Note: AN-2026-BETA Optimizing Synthesis of Peptides Containing 3-Aminononanoic Acid: Manual vs. Automated Protocols

Abstract

The incorporation of 3-aminononanoic acid (3-ANA), a lipophilic

Introduction: The Chemical Challenge

3-aminononanoic acid is a

-

Kinetic Sluggishness: The nucleophilicity of the

-amino group is comparable to -

Hydrophobic Aggregation: The lipophilic nature of the nonyl chain promotes inter-chain aggregation (often forming

-sheets or 14-helix structures) within the resin matrix, leading to "difficult sequences" where solvents and reagents cannot penetrate.

Strategic Decision Matrix:

Figure 1: Decision matrix for selecting the optimal synthesis strategy based on peptide complexity and resource availability.

Materials and Reagents

| Component | Specification | Rationale |

| Resin | Rink Amide MBHA or Wang (Low Loading: 0.2–0.4 mmol/g) | Low loading reduces inter-chain aggregation (pseudo-dilution effect). |

| Solvent | DMF or NMP (N-Methyl-2-pyrrolidone) | NMP is superior for preventing aggregation in hydrophobic sequences [1]. |

| Coupling Reagent | HATU (Manual) / DIC + Oxyma (Auto) | HATU/HOAt is preferred for difficult manual couplings; DIC/Oxyma is safer/stable at high temps. |

| Base | DIPEA (Diisopropylethylamine) | Standard base; use Collidine if racemization of Cys/His is a concern. |

| Deprotection | 20% Piperidine in DMF + 0.1M HOBt | HOBt suppresses aspartimide formation and reduces racemization. |

Protocol A: Manual Synthesis (The Optimization Approach)

Best for: Short sequences (<10 AA), expensive 3-ANA building blocks, or initial troubleshooting.

Core Principle: Manual synthesis allows for "Double Coupling" and real-time monitoring via the Kaiser Test. Since 3-ANA is a primary amine, the Kaiser test is effective, though reaction times may need extension.

Step-by-Step Procedure:

-

Resin Swelling:

-

Swell resin in DCM for 30 mins, then wash with DMF (

min).

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine/DMF (

min). -

Critical: Wash extensively with DMF (

min) to remove all traces of piperidine.

-

-

Coupling 3-ANA (The "Easy" Step):

-

Dissolve Fmoc-3-ANA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF.

-

Add to resin.[] Shake for 2 hours at room temperature.

-

Note: Coupling the

-amino acid onto the chain is usually standard.

-

-

Coupling onto 3-ANA (The "Hard" Step):

-

This is the bottleneck. The incoming amino acid faces steric hindrance from the 3-ANA side chain.

-

Reagents: Use HATU/HOAt (1:1 ratio) to generate the highly reactive -OAt ester.

-

Stoichiometry: 4 eq AA, 4 eq HATU, 4 eq HOAt, 8 eq DIPEA.

-

Time: React for 3–4 hours .

-

Monitoring: Perform Kaiser Test. If blue (positive), repeat coupling (Double Couple).

-

-

Capping (Optional but Recommended):

-

If Kaiser remains slightly positive after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Protocol B: Automated Microwave Synthesis (The Production Approach)

Best for: Long sequences, hydrophobic aggregation prone peptides, and high throughput.

Core Principle: Microwave energy (dielectric heating) disrupts the hydrogen bonding networks that cause aggregation and provides the thermal energy to overcome the activation barrier of the sterically hindered

Instrument Settings (e.g., CEM Liberty Blue / Biotage Initiator):

| Parameter | Standard AA | 3-ANA Coupling | Coupling onto 3-ANA |

| Temperature | 75°C | 75°C | 75°C or 90°C |

| Time | 5 min | 10 min | 10–15 min |

| Power | 30–50 W | 30–50 W | 50 W |

| Solvent | DMF | DMF | NMP |

Step-by-Step Procedure:

-

Reagent Prep:

-

Use DIC/Oxyma Pure (0.5 M or 1.0 M) instead of HATU. HATU can cause rapid cyclization/epimerization at high temperatures [2].

-

Dissolve Fmoc-3-ANA in NMP to ensure solubility.

-

-

The Microwave Cycle:

-

Deprotection: 20% Piperidine + 0.1M Oxyma (to protect against racemization) at 75°C for 3 min.

-

Coupling:

-

Inject AA + DIC + Oxyma.

-

Ramp temp to 75°C over 2 mins.

-

Hold at 75°C for 10 mins (for coupling onto 3-ANA).

-

-

-

Handling the "Difficult" Junction:

-

For the amino acid immediately following 3-ANA, employ a "Double Couple" setting in the software.

-

Use NMP as the main solvent for this specific cycle to maximize chain solvation.

-

Workflow Diagram:

Figure 2: Automated Microwave SPPS Cycle. Note the elevated temperature and extended coupling time.

Quality Control & Troubleshooting

HPLC Analysis:

-

-peptides often elute later than their

-

Use a C18 or C4 column. Gradient: 5% to 95% ACN with 0.1% TFA.

-

Warning: If you see a peak with Mass = [Target - 18], it suggests aspartimide formation or dehydration, common in high-temp synthesis if not buffered with Oxyma/HOBt.

Solubility:

-

Peptides with 3-ANA are notoriously insoluble in water.

-

Dissolution Protocol: Dissolve in minimal DMSO or HFIP (Hexafluoroisopropanol) before diluting with water/buffer for purification.

References

-

Biotage. (2023).[2] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from

-

CEM Corporation. (2013).[3] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods Mol Biol. 1047:235-49.[3] Retrieved from

-

BenchChem. (2025).[4] A Comparative Guide to Manual and Automated Peptide Synthesis. Retrieved from

-

Albericio, F., et al. (2018). Peptide Coupling Reagents, Names, Acronyms and References. Retrieved from

Sources

Application Note: N-Fmoc-(+/-)-3-Aminononanoic Acid in PROTAC Linker Design

Abstract & Strategic Rationale

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved beyond simple PEG chains.[1][] While polyethylene glycol (PEG) offers solubility, it often suffers from high polar surface area (PSA) and poor membrane permeability.[3]

N-Fmoc-(+/-)-3-aminononanoic acid (Fmoc-3-ANA) represents a strategic alternative.[3] As a lipophilic

-

Modulated Lipophilicity: The C6 alkyl tail (relative to the backbone) increases logP, aiding passive diffusion across cell membranes.

-

Proteolytic Stability:

-amino acids are resistant to endogenous peptidases, prolonging plasma half-life compared to standard -

Conformational Bias: The

-substitution creates specific folding patterns (e.g., 14-helices) that can rigidly orient the Warhead and E3 Ligand, potentially reducing the entropic penalty of ternary complex formation.[3]

This guide details the physicochemical profile, design logic, and solid-phase peptide synthesis (SPPS) protocols for integrating Fmoc-3-ANA into degrader libraries.[3]

Physicochemical Profile

| Property | Data / Specification |

| Chemical Name | N-Fmoc-3-aminononanoic acid |

| Structure Type | |

| Molecular Formula | |

| Molecular Weight | ~395.5 g/mol |

| Stereochemistry | (+/-) Racemate (Must be resolved or used as mixture) |

| Solubility | High in DMF, NMP, DCM; Low in Water |

| Protecting Group | Fmoc (Base labile) |

| Critical Feature | Hexyl side-chain at C3 position |

Design Logic: The "Linkerology" of Fmoc-3-ANA

The integration of Fmoc-3-ANA is not merely about extending length; it is about tuning the Permeability-Rigidity Axis .[3]

Mechanism of Action

Unlike linear alkyl chains (e.g., 6-aminohexanoic acid), the branching at the C3 position of 3-aminononanoic acid creates steric bulk.[3] When incorporated into a PROTAC, this bulk restricts the rotational freedom of the linker, potentially locking the E3 ligase and Protein of Interest (POI) into a productive orientation.

Diagram 1: Linker Impact on Ternary Complex

This diagram illustrates how the

Caption: The Fmoc-3-ANA linker bridges the Warhead and E3 Ligand. Its lipophilic side chain aids membrane crossing, while its beta-carbon substitution restricts flexibility to favor stable ternary complexes.[3]

Experimental Protocol: Solid-Phase Synthesis (SPPS)

Critical Warning:

Materials Required[2][3][4][5][6][7][8][9][10]

-

Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin (depending on C-term requirement).[3]

-

Amino Acid: N-Fmoc-(+/-)-3-aminononanoic acid (0.2 M in DMF).[3]

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).[3]

-

Solvents: DMF (peptide grade), DCM (dichloromethane).[3]

Step-by-Step Workflow

1. Resin Preparation & Swelling[4]

-

Weigh appropriate resin (0.1 mmol scale recommended for pilots).[3]

-

Swell in DCM for 30 minutes.

-

Wash with DMF (3x).[3]

2. Fmoc Deprotection (The Cycle Start)

-

Add 20% Piperidine in DMF to the reaction vessel.

-

Agitate for 5 minutes; drain.

-

Add fresh 20% Piperidine in DMF.

-

Agitate for 15 minutes; drain.

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

QC Check: Perform Kaiser test (blue = free amine present).[3]

3. Activation & Coupling (The Critical Step)

Due to the steric hindrance of the

-

Dissolve Fmoc-3-ANA (3.0 eq) and HATU (2.9 eq) in minimal dry DMF.[3]

-

Add HOAt (3.0 eq) (optional but recommended for difficult sequences).

-

Add DIEA (6.0 eq) immediately before adding to resin.[3]

-

Transfer solution to the resin vessel.

-

Agitate for 2 to 4 hours at room temperature (standard amino acids take 45 mins; this requires longer).

-

Double Coupling: If the sequence is complex, drain and repeat Step 3 with fresh reagents for 1 hour.

4. Monitoring

-

Wash resin with DMF (3x).[3]

-

QC Check: Perform Chloranil test (preferred for secondary amines, though 3-ANA is primary, Chloranil is less prone to false positives with bulky resins).[3]

5. Cleavage (Final Release)

-

Wash resin with DCM (5x) to remove all DMF traces.[3]

-

Add Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

Agitate for 2 hours.

-

Precipitate filtrate in cold diethyl ether.

Diagram 2: SPPS Workflow for Fmoc-3-ANA

This diagram outlines the optimized cycle for coupling hindered beta-amino acids.

Caption: Optimized SPPS cycle. Note the extended coupling time and the decision node for double coupling, essential for sterically hindered beta-amino acids.

Handling the Racemate (+/-)

The commercially available Fmoc-3-ANA is often racemic.[3] This presents a challenge and an opportunity in PROTAC design.

The Challenge: Diastereomers

If your Warhead or E3 ligand contains chiral centers (e.g., Thalidomide, VHL ligands), coupling a racemic linker will generate a pair of diastereomers (e.g., R-Linker-S-Ligand and S-Linker-S-Ligand).[3] These will have different physicochemical properties and retention times.

The Strategy

-

Synthesis: Proceed with the racemic mixture for the initial library synthesis.

-

Purification: Use Chiral Preparative HPLC to separate the diastereomers after the final cleavage.

-

Screening: Test both isomers. Often, one stereoisomer yields a significantly more potent degrader due to the specific vector of the exit chain relative to the E3 ligase surface.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of the C3-hexyl chain.[3] | Switch from HBTU to HATU or PyAOP . Increase temperature to 50°C (microwave assisted). |

| Low Solubility | High lipophilicity of the nonanoic chain. | Use a solvent mixture of DMF/DCM (1:1) or NMP during coupling to keep the growing chain solvated. |

| Aggregation | Beta-peptide secondary structure formation.[3] | Add "magic mixture" solvents (e.g., ethylene carbonate) or use lower resin loading (0.2 mmol/g).[3] |

| Poor Yield | Diketopiperazine formation (if 3-ANA is at N-term).[3] | Avoid leaving the N-terminus deprotected for long periods.[3] Couple the next unit immediately. |

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[][3] Link

- Klein, V. G., et al. (2020).Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry. (Discusses the impact of lipophilic linkers).

-

Steer, D. L., et al. (2002). Beta-Amino acids: versatile peptidomimetics.[3] Current Medicinal Chemistry.[3] (Source for beta-amino acid stability and coupling).[3]

-

Matsson, P., & Kihlberg, J. (2017). Cell permeability and oral absorption of macrocycles and PROTACs.[3] Journal of Medicinal Chemistry. Link[3]

-

Bachem. Fmoc Solid Phase Peptide Synthesis: Protocol & Troubleshooting.Link

Sources

Strategic Integration of Non-Proteinogenic Amino Acids (NPAAs) in Peptide Drug Discovery

Executive Summary

The incorporation of non-proteinogenic amino acids (NPAAs) has shifted from a niche academic interest to a cornerstone strategy in modern peptide therapeutics.[1] While native peptides offer high potency and specificity, they suffer from rapid renal clearance and proteolytic degradation.[2] NPAAs—specifically

This guide provides a validated workflow for the rational selection, chemical synthesis, and stability profiling of NPAA-modified peptides.

Strategic Framework: Mechanisms of Action

Before synthesis, the specific NPAA must be selected based on the structural liability of the lead compound.

Conformational Constraint (The "Helix Inducer")

Target: Peptides with low receptor affinity due to entropic penalties upon binding.

Solution:

Proteolytic Shielding (The "Armor")

Target: Peptides with short plasma half-lives (

Decision Matrix

Use the following logic flow to select the appropriate modification strategy.

Figure 1: Decision matrix for selecting NPAA modifications based on specific pharmacological liabilities.

Protocol 1: Solid-Phase Synthesis of Sterically Hindered Peptides[7][8]

Challenge: The very steric bulk that provides stability (e.g., the gem-dimethyl group of Aib) makes these residues notoriously difficult to couple using standard SPPS protocols. Incomplete coupling leads to deletion sequences that are difficult to purify.

Scope: This protocol details the "Turbo-Coupling" method for Aib and N-methylated residues using Fmoc chemistry.

Materials

-

Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g). Note: ChemMatrix offers superior swelling for difficult sequences compared to polystyrene.

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIEA (Diisopropylethylamine).

-

Solvent: DMF (anhydrous).

Step-by-Step Methodology

-

Resin Preparation:

-

Swell resin in DMF for 30 minutes.

-

Deprotect Fmoc (20% Piperidine/DMF, 2 x 5 min).[6] Wash 5x with DMF.

-

-

Standard Residue Coupling (Non-NPAA):

-

Use 5 eq. Fmoc-AA-OH, 5 eq. HBTU, 10 eq. DIEA.

-

Reaction time: 30 min at Room Temp (RT).

-

-

Critical Step: Coupling ONTO a Hindered Residue (e.g., Coupling X onto Aib-Resin):

-

Context: The amine of the Aib residue on the resin is buried.

-

Reagents: Dissolve 5 eq. Fmoc-AA-OH, 5 eq. HATU , 5 eq. HOAt , and 10 eq. DIEA in minimal DMF.[7]

-

Procedure:

-

Pre-activate the amino acid mixture for 1 minute before adding to resin.

-

Microwave Assistance: Heat to 75°C (25 Watts) for 10 minutes. Alternative (No Microwave): Double couple at RT for 2 hours each.

-

-

Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered primaries). If beads are blue, repeat coupling.

-

-

Critical Step: Coupling OF the Hindered Residue (e.g., Coupling Fmoc-Aib-OH onto Resin):

-

Use 4 eq.[7] Fmoc-Aib-OH, 4 eq. HATU, 8 eq. DIEA.

-

Procedure: Single coupling at 75°C for 15 minutes usually suffices.

-

Note: Aib is an excellent nucleophile once deprotected, but a poor electrophile during coupling due to the quaternary carbon.

-

-

Capping:

-

After difficult couplings, cap unreacted amines with Acetic Anhydride/Pyridine (1:9 v/v) to terminate deletion sequences.

-

-

Cleavage:

-

TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

-

Figure 2: Adaptive SPPS cycle distinguishing between standard and hindered amino acid couplings.

Protocol 2: In Vitro Proteolytic Stability Profiling

Objective: Quantify the stability enhancement conferred by NPAA incorporation compared to the native sequence.

Assay Principle: Peptides are incubated in pooled human plasma. Aliquots are quenched at specific time points, and the remaining parent peptide is quantified via LC-MS/MS.[8]

Materials

-

Matrix: Pooled Human Plasma (Lithium Heparin). Avoid EDTA if studying metalloprotease stability.

-

Internal Standard (IS): Tolbutamide or a stable isotopically labeled analog of the peptide.

-

Quenching Solution: Acetonitrile (ACN) containing 1% Formic Acid + IS.

Procedure

-

Preparation:

-

Prepare 1 mM peptide stock in DMSO.

-

Pre-warm plasma to 37°C in a water bath.

-

-

Incubation:

-

Spike peptide into plasma to a final concentration of 2 µM (0.2% DMSO final).

-

Incubate at 37°C with gentle shaking (300 rpm).

-

-

Sampling:

-

Time points: 0, 5, 15, 30, 60, 120, 240 minutes.

-

At each point, transfer 50 µL of plasma mixture into 200 µL of Quenching Solution .

-

Why: The 1:4 ratio ensures complete protein precipitation and enzyme inactivation.

-

-

Processing:

-

Vortex samples for 1 minute.

-

Centrifuge at 4,000 x g for 20 minutes at 4°C.

-

Transfer supernatant to LC-MS vials.

-

-

Analysis & Calculation:

-

Analyze via LC-MS/MS (MRM mode).

-

Plot

vs. Time. -

Calculate half-life:

, where

-

Data Interpretation (Mock Data)

The following table illustrates typical results expected when stabilizing a GLP-1-like peptide backbone.

| Peptide ID | Modification Strategy | t1/2 (Human Plasma) | Interpretation |

| PEP-WT | Native Sequence (Ala8) | 12.5 min | Rapid degradation by DPP-IV at Ala8 position. |

| PEP-01 | Aib8 Substitution | > 240 min | Success. Steric bulk at pos 8 completely blocks DPP-IV access [3]. |

| PEP-02 | N-Me-Ala8 Substitution | 185 min | Significant stabilization, but slightly less effective than Aib for this specific enzyme. |

| PEP-03 | D-Ala8 Substitution | > 240 min | Highly stable, but risk of losing receptor affinity due to stereochemical inversion. |

References

-

Burgess, A. W., et al. (1973). Conformational effects of substitution of alpha-aminoisobutyric acid for alanine in peptides. Biopolymers, 12(9), 2099-2105. Link

-

Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

-

Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. Link

-

Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][4][9][6][7][10][11] Chemical Reviews, 109(6), 2455-2504. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. biovera.com.au [biovera.com.au]

- 7. peptideweb.com [peptideweb.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. lifetein.com [lifetein.com]

- 10. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 11. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

Troubleshooting & Optimization

Technical Support Center: N-Fmoc-3-aminononanoic Acid for Aggregation Disruption

Foundational Understanding: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the use of N-Fmoc-3-aminononanoic acid (Fmoc-3-Anc) in Solid-Phase Peptide Synthesis (SPPS).

Q1: What is N-Fmoc-3-aminononanoic acid (Fmoc-3-Anc)? A1: N-Fmoc-3-aminononanoic acid is a non-proteinogenic β-amino acid. It is characterized by a nine-carbon backbone with the amine group at the third position and a hexyl (C6) alkyl chain as part of its backbone structure. The N-terminus is protected by a standard Fmoc group, making it compatible with routine Fmoc-based SPPS workflows.[1]

Q2: When should I consider using Fmoc-3-Anc in my peptide synthesis? A2: You should consider incorporating Fmoc-3-Anc when you are synthesizing "difficult sequences" that are prone to on-resin aggregation.[2] Key indicators of aggregation include:

-

Poor resin swelling or shrinking during synthesis.

-

Slow or incomplete Fmoc deprotection, often indicated by a weak or negative Kaiser test after extended deprotection times.

-

Failed or slow coupling reactions for standard amino acids.

-

Sequences rich in hydrophobic residues like Val, Ile, Leu, and Phe, which have a high propensity to form β-sheets.[1]

Q3: How does Fmoc-3-Anc prevent peptide aggregation? A3: Fmoc-3-Anc acts as a "β-sheet breaker." The primary driver of peptide aggregation is the formation of intermolecular hydrogen bonds that lock peptide chains into highly ordered β-sheet structures.[1][3] The bulky hexyl alkyl chain of 3-Anc introduces significant steric hindrance, physically disrupting the close alignment required for these hydrogen bonds to form, thereby keeping the peptide chains solvated and accessible for subsequent chemical steps.[4][5]

Q4: Where in my peptide sequence should I strategically place Fmoc-3-Anc? A4: For maximum efficacy, Fmoc-3-Anc should be placed strategically within the core of the aggregation-prone sequence. A general guideline is to substitute a residue every 6-8 amino acids within the problematic region. It is often used to replace a hydrophobic α-amino acid like Ala, Val, or Leu to disrupt a pattern of alternating hydrophobic/hydrophilic residues without drastically altering the overall hydrophobicity of the peptide.

The Scientific Rationale: Mechanism of Aggregation Disruption

Peptide aggregation during SPPS is a sequence-dependent phenomenon driven by the self-assembly of growing peptide chains into insoluble, β-sheet-rich structures. This process renders the N-terminus of the peptide inaccessible to reagents, leading to incomplete reactions and synthesis failure.

The incorporation of Fmoc-3-Anc introduces a fundamental structural disruption. As a β-amino acid, it locally alters the peptide backbone conformation. More importantly, its substantial alkyl chain acts as a steric shield. This prevents adjacent peptide chains from adopting the precise, parallel or anti-parallel orientation necessary for the network of hydrogen bonds that defines a β-sheet.

Caption: Mechanism of aggregation disruption by 3-Anc.

Practical Implementation: Protocols and Workflow

Success with Fmoc-3-Anc requires careful attention to dissolution and coupling conditions due to its steric bulk and hydrophobicity.

Experimental Workflow

The following diagram outlines the decision-making process for using Fmoc-3-Anc.

Caption: Decision workflow for incorporating Fmoc-3-Anc.

Table 1: Recommended Solvents for Fmoc-3-Anc

| Solvent | Grade | Temperature | Notes |

| NMP | Peptide Synthesis | Room Temp | Recommended. Superior solvating power for hydrophobic and aggregating sequences.[2] |

| DMF | Peptide Synthesis | Room Temp | Standard choice, but may require sonication or gentle warming for complete dissolution. |

| DMF / DCM (9:1) | Peptide Synthesis | Room Temp | Adding a small amount of DCM can sometimes aid solubility of hydrophobic building blocks. |

Protocol 1: Dissolution of N-Fmoc-3-aminononanoic acid

-

Weigh the required amount of Fmoc-3-Anc into a clean, dry glass vial.

-

Add the minimum volume of N-Methyl-2-pyrrolidone (NMP) required to achieve the desired concentration (e.g., 0.2-0.5 M).

-

Vortex vigorously for 1-2 minutes.

-

If not fully dissolved, place the vial in a sonicator bath at room temperature for 5-10 minutes.

-

Optional: If solids persist, warm the solution to 30-40°C with continued agitation until clear. Allow to cool to room temperature before proceeding to activation.

Protocol 2: Manual Coupling of Fmoc-3-Anc

This protocol assumes a 0.1 mmol synthesis scale and recommends robust activation conditions to overcome steric hindrance.

Reagents:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-3-Anc solution (0.4 mmol, 4 eq.)

-

HATU (0.38 mmol, 3.8 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

-

NMP as the primary solvent

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirm with a positive Kaiser test) and wash the resin thoroughly with NMP (3 x 1 min).

-

Pre-activation: In a separate vial, combine the Fmoc-3-Anc solution and solid HATU. Add NMP if necessary to ensure all solids are dissolved.

-

Activation: Add the DIPEA to the Fmoc-3-Anc/HATU mixture. Vortex immediately and allow to activate for 2-5 minutes. The solution may change color.

-

Coupling: Add the activated amino acid solution to the drained peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend this time to 4 hours or perform the coupling at a slightly elevated temperature (35-40°C).[2]

-

Washing: After the coupling time, drain the reaction vessel and wash the resin thoroughly with NMP (5 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents.

-

Confirmation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates a complete reaction. If the test is positive, proceed to the Troubleshooting Guide.

Troubleshooting Guide

Issue 1: The Kaiser test is positive after a 2-hour coupling of Fmoc-3-Anc.

-

Causality: The steric hindrance of the β-amino acid is preventing the reaction from reaching completion within the standard timeframe.

-

Solution 1 (Recouple): Immediately repeat the coupling procedure (Protocol 2) with a fresh solution of activated Fmoc-3-Anc for another 2 hours. This is often sufficient to drive the reaction to completion.

-

Solution 2 (Elevate Temperature): If a second coupling is not desired, perform the initial coupling at 40°C. Increased thermal energy can help overcome the activation energy barrier for sterically hindered couplings.

-

Solution 3 (Alternative Activator): While HATU is very effective, some sequences may benefit from an alternative high-efficiency activator like HCTU or PyBOP.

Issue 2: The Fmoc deprotection of the next amino acid is slow or incomplete.

-

Causality: Although 3-Anc disrupts aggregation, the overall peptide may still have some residual structure or be highly hydrophobic, hindering access of the piperidine solution to the N-terminus.

-

Solution 1 (Extend Deprotection): Increase the deprotection time. Instead of a standard 2 x 5-minute treatment, try 2 x 15 minutes.

-

Solution 2 (Use DBU): Add 1-2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your 20% piperidine/NMP deprotection solution. DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal in difficult contexts.[2]

Issue 3: The final crude peptide has poor solubility and is difficult to purify via RP-HPLC.

-

Causality: The incorporation of 3-Anc, with its long alkyl chain, significantly increases the overall hydrophobicity of the final peptide. This can lead to aggregation in aqueous buffers and very long retention times on C18 columns.

-

Solution 1 (Solubilization): Attempt to dissolve the crude peptide in solutions containing organic modifiers or denaturants before injection. Options include 5-10% acetic acid, neat DMSO, or hexafluoroisopropanol (HFIP), followed by dilution into the HPLC mobile phase.

-

Solution 2 (Modify HPLC Gradient): Adjust your purification method. Start with a higher initial percentage of Acetonitrile (e.g., 20-30% B instead of 5% B). Use a shallower gradient (e.g., 0.5% per minute) to ensure proper separation from closely eluting impurities.

-

Solution 3 (Alternative Stationary Phase): If purification on a C18 column fails, consider a C4 or C8 stationary phase, which is less hydrophobic and may provide better resolution for highly hydrophobic peptides.

References

-

Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. American Chemical Society. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

jotun86. Comment on "There are no steric clashes in beta strands in proteins" what does this mean ? Reddit r/chemhelp. [Link]

-

Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Biosciences. [Link]

-

β-Peptides as inhibitors of protein–protein interactions. National Institutes of Health. [Link]

-

Steric zipper interactions in artificial crystalline peptide β-sheets. EurekAlert!. [Link]

-

Hydrogen bond strength and beta-sheet propensities: the role of a side chain blocking effect. PubMed. [Link]

Sources

- 1. Steric zipper interactions in artificial crystalline peptide β-sheets | EurekAlert! [eurekalert.org]

- 2. peptide.com [peptide.com]

- 3. Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Hydrogen bond strength and beta-sheet propensities: the role of a side chain blocking effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Fmoc-Amino Acids

Introduction

Coupling sterically hindered amino acids is the bottleneck of modern solid-phase peptide synthesis (SPPS). Residues such as

Part 1: Decision Logic & Workflow (Visual Guide)

The following decision tree illustrates the logical flow for selecting coupling conditions based on the specific type of steric hindrance.

Figure 1: Decision tree for selecting coupling reagents and conditions based on amino acid steric profile.

Part 2: Reagent Selection & Chemistry (FAQs)

Q1: Why is HATU considered the "Gold Standard" for hindered couplings, and when should I switch to PyAOP or COMU?

Technical Insight: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is superior to HBTU because it generates an OAt-active ester . The pyridine nitrogen in the OAt leaving group provides anomeric assistance (neighboring group effect), significantly accelerating the coupling rate compared to the OBt esters generated by HBTU/DIC [1].

However, HATU has limitations:

-

Guanidinylation: If the coupling is slow (common with hindered residues), the free amine on the resin can attack the uronium moiety of HATU instead of the activated amino acid, permanently capping the chain.

-

Atom Economy: It is expensive for large-scale use.

Recommendation:

-

Use HATU for standard hindered couplings (Val, Ile) where reaction time is <1 hour.

-

Switch to PyAOP (Phosphonium analog of HATU) for N-methylated amino acids . Phosphonium salts do not suffer from guanidinylation, allowing for longer reaction times required by N-methyl residues without capping the sequence [2].

-

Switch to COMU if safety is a concern.[1] COMU generates an Oxyma-active ester, which is safer (non-explosive) than HOAt and shows comparable efficiency to HATU in comparative studies [3].

Q2: How does the choice of base affect racemization in hindered couplings?

Mechanism:

Strong, unhindered bases like DIPEA (Diisopropylethylamine) can abstract the

Protocol Adjustment:

Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker and more sterically hindered base.[2] It is sufficient to drive the formation of the active ester but is too bulky to effectively abstract the

Part 3: Optimized Protocols

Protocol A: The "Turbo-Coupling" for N-Methyl & Aib Residues

Use this for the most difficult couplings where standard DIC/Oxyma fails.

Reagents:

-